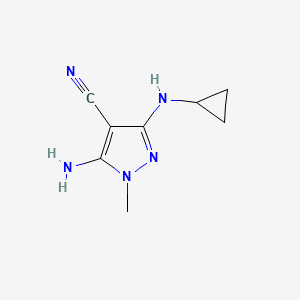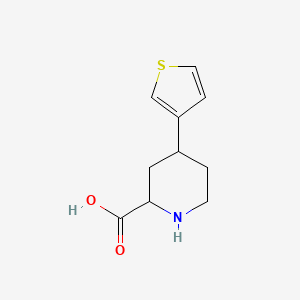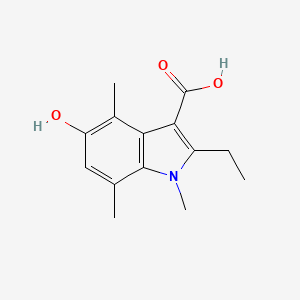
5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the cyclization reaction of appropriate linear compounds. For instance, the preparation can start with the reaction of malononitrile with hydrazine to form a pyrazole intermediate. This intermediate can then undergo further reactions with cyclopropylamine and other reagents to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Condensation Reactions: It can react with β-diketones and dibenzalacetone to form pyrazolo[1,5-a]pyrimidine derivatives.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Cyclization Reactions: It can form polyheterocyclic compounds through cyclization with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include β-diketones, dibenzalacetone, and cyanoguanidine. The reactions are typically carried out under acidic or basic conditions, depending on the desired product .
Major Products
The major products formed from these reactions include various pyrazolo[1,5-a]pyrimidine derivatives, which are of significant interest due to their biological activities .
Aplicaciones Científicas De Investigación
5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its diverse chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
Uniqueness
What sets 5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H11N5 |
|---|---|
Peso molecular |
177.21 g/mol |
Nombre IUPAC |
5-amino-3-(cyclopropylamino)-1-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H11N5/c1-13-7(10)6(4-9)8(12-13)11-5-2-3-5/h5H,2-3,10H2,1H3,(H,11,12) |
Clave InChI |
NLIOKLDHNDTSCW-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)NC2CC2)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13221180.png)


![3-[3-(2-Aminoethyl)phenyl]phenol](/img/structure/B13221192.png)

![3-Methoxy-5-[(2-methylpropoxy)methyl]aniline](/img/structure/B13221196.png)




![1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13221224.png)
![1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine](/img/structure/B13221237.png)
![[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13221251.png)
